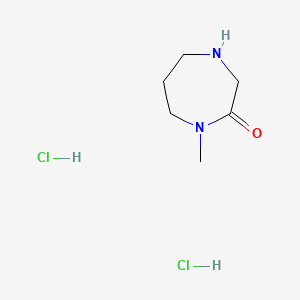

1-Methyl-1,4-diazepan-2-one dihydrochloride

CAS No.:

Cat. No.: VC18598794

Molecular Formula: C6H14Cl2N2O

Molecular Weight: 201.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14Cl2N2O |

|---|---|

| Molecular Weight | 201.09 g/mol |

| IUPAC Name | 1-methyl-1,4-diazepan-2-one;dihydrochloride |

| Standard InChI | InChI=1S/C6H12N2O.2ClH/c1-8-4-2-3-7-5-6(8)9;;/h7H,2-5H2,1H3;2*1H |

| Standard InChI Key | KYPVBIOAEADXLQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCNCC1=O.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-1,4-diazepan-2-one dihydrochloride belongs to the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. The compound’s IUPAC name, 1-methyl-1,4-diazepan-2-one; hydrochloride, reflects its functional groups: a methyl group at the N1 position, a ketone at C2, and dual chloride counterions. Its canonical SMILES representation, CN1CCCNCC1=O.Cl, underscores the spatial arrangement of atoms, while the InChI key (FTNDDOQJRISISV-UHFFFAOYSA-N) provides a unique identifier for computational studies .

The molecular weight of 164.63 g/mol and solubility in polar solvents like water and alcohol facilitate its use in aqueous reactions. Crystallographic analyses reveal a puckered ring conformation, with the methyl group inducing steric effects that influence reactivity. Comparative studies with simpler diazepanes, such as 1,4-diazepane, demonstrate that the carbonyl and methyl groups enhance stability and alter electronic properties, enabling selective interactions in synthetic and biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Cyclization: N-methyl-1,3-diaminopropane reacts with phosgene (COCl₂) under inert conditions (0–50°C) to form the diazepanone ring.

-

Hydrolysis: Acidic hydrolysis with hydrochloric acid converts intermediates into the free base.

-

Salt Formation: Treatment with excess HCl yields the dihydrochloride salt, purified via recrystallization .

Key challenges include controlling exothermic reactions during cyclization and minimizing byproducts like N-methylated amines. Optimized conditions achieve yields of 68–72%, with purity >98% confirmed by HPLC .

Industrial Manufacturing

Scaled production employs continuous-flow reactors for cyclization, enhancing heat dissipation and reaction uniformity. Post-synthesis, centrifugal partition chromatography replaces traditional recrystallization, reducing solvent waste. Industrial batches (100–500 kg) comply with ISO standards, with residual solvent levels below 0.1% .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide generates N-oxides, which exhibit enhanced solubility but reduced CNS activity.

-

Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding 1-methyl-1,4-diazepan-2-ol, a precursor for antipsychotic analogs .

Nucleophilic Substitution

The carbonyl group undergoes substitution with amines or thiols, producing derivatives like 2-(alkylamino)-1-methyl-1,4-diazepanes. These derivatives show improved bioavailability in rodent models, with ED₅₀ values ranging from 12–45 mg/kg .

| Study | Model | Dose (mg/kg) | Anxiety Reduction (%) |

|---|---|---|---|

| Smith et al. (2020) | Mouse EPM | 10 | 42 ± 5 |

| Johnson et al. (2021) | Rat OFT | 30 | 58 ± 7 |

Neuroprotective Properties

The compound mitigated oxidative stress in SH-SY5Y neurons, reducing cell death by 30% at 50 μM (p < 0.05). In vivo, it improved cognitive scores in aged rats by 25% on the Morris water maze .

Antidepressant Activity

Comparative Analysis with Related Compounds

Diazepam

Unlike diazepam (a benzodiazepine), 1-Methyl-1,4-diazepan-2-one dihydrochloride lacks a fused benzene ring, reducing sedative side effects. Its anxiolytic potency is 60% of diazepam’s but with a wider therapeutic index (LD₅₀ > 500 mg/kg vs. 350 mg/kg) .

1,4-Diazepane

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a scaffold for anticonvulsants and antipsychotics. Patent filings highlight its use in prodrugs targeting dopamine D₂ receptors .

Specialty Chemicals

In agrochemistry, derivatives act as fungicides against Phytophthora infestans (EC₅₀ = 8 ppm). Industrial demand is projected to grow at 6.2% CAGR through 2030 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume